alpha-Chloro-4-fluorobenzaldoxime
Description
The exact mass of the compound alpha-Chloro-4-fluorobenzaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Chloro-4-fluorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chloro-4-fluorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
42202-95-9 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
InChI Key |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermal Stability and Decomposition of alpha-Chloro-4-fluorobenzaldoxime
Executive Summary
alpha-Chloro-4-fluorobenzaldoxime is a halogenated oxime of interest in synthetic chemistry and potentially as an intermediate in drug development. Understanding its thermal stability is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction pathways. This guide provides a comprehensive framework for evaluating the thermal properties of this compound. It details the requisite experimental protocols, interprets potential data, and proposes likely decomposition mechanisms based on established chemical principles. While specific experimental data for this exact molecule is not publicly available, this paper synthesizes knowledge from analogous compounds to present a robust, scientifically grounded methodology.
Introduction: The Criticality of Thermal Stability
The thermal stability of a chemical compound dictates the conditions under which it can be stored, handled, and processed without undergoing unwanted decomposition. For a molecule like alpha-Chloro-4-fluorobenzaldoxime, which contains several potentially reactive functional groups—an oxime, a chloro group alpha to a C=N bond, and a fluorinated aromatic ring—this analysis is particularly crucial. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and unpredictable reaction outcomes.
This guide outlines a multi-faceted approach to characterizing the thermal behavior of alpha-Chloro-4-fluorobenzaldoxime, employing a suite of standard thermoanalytical techniques. The core of our investigation relies on three pillars:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the kinetics of mass loss.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions and quantify the energetics of decomposition (whether it is exothermic or endothermic).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile products formed during decomposition.
Physicochemical Properties of alpha-Chloro-4-fluorobenzaldoxime
A foundational understanding of the molecule's properties is essential before proceeding with thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| IUPAC Name | (1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride | [1] |
| CAS Number | 42202-95-9 | [1] |
| Appearance | (Predicted) White to off-white solid | |
| GHS Pictogram | Irritant | [1] |
| GHS Signal Word | Warning | [1] |
Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a comprehensive thermal profile of the target compound. The causality behind experimental choices is explained to underscore the rationale of the analytical workflow.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which decomposition begins and the extent of mass loss at different stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.
-
Sample Preparation: Place 5-10 mg of alpha-Chloro-4-fluorobenzaldoxime into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[2][3]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[4] This rate is a standard practice that balances resolution and experimental time.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve (mass % vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss.[4]
Interpretation of Expected Results: The TGA curve is expected to show a stable baseline until the onset temperature of decomposition (Tonset), after which a significant mass loss will occur. The DTG curve will show a peak at the temperature of the maximum rate of decomposition (Tpeak).
| Parameter | Predicted Value Range | Significance |
| Tonset | 150 - 250 °C | The temperature at which significant decomposition begins. Crucial for defining maximum safe handling temperature. |
| Tpeak | 180 - 280 °C | The temperature of maximum decomposition rate. |
| Mass Loss (%) | > 95% | Indicates that the primary decomposition products are volatile. |
| Residue (%) | < 5% | A small amount of non-volatile char may remain. |
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.[5][6] This technique identifies melting, crystallization, and decomposition events and quantifies their associated enthalpy changes.[6][7][8]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Seal 2-5 mg of alpha-Chloro-4-fluorobenzaldoxime in a hermetically sealed aluminum pan. A reference pan is left empty.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans at a constant rate, typically 10 °C/min, from ambient temperature to a point beyond the final decomposition event observed in TGA.[5]
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Interpretation of Expected Results: The DSC thermogram will display peaks corresponding to thermal events.
-
Endothermic Peak (Melting): A sharp peak indicating the melting point (Tm) of the compound. For many organic materials, decomposition may begin soon after melting.[9]
-
Exothermic Peak (Decomposition): A broad, sharp, or complex peak indicating an exothermic decomposition. The area under this peak corresponds to the enthalpy of decomposition (ΔHd). Exothermic decompositions are of particular safety concern as they can lead to thermal runaway.
| Parameter | Predicted Value Range | Significance |
| Melting Point (Tm) | 100 - 140 °C | A key physical property. Overlap with decomposition suggests instability in the liquid phase.[9] |
| Decomposition Onset (Td) | 160 - 260 °C | Should correlate with Tonset from TGA. |
| Enthalpy of Decomposition (ΔHd) | -100 to -400 J/g | A negative value indicates an exothermic process. Higher magnitudes suggest greater energy release and potential hazard. |
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical structures of the volatile decomposition products. The sample is rapidly heated (pyrolyzed) to the decomposition temperature, and the resulting fragments are immediately separated by GC and identified by MS.[10][11]
Methodology:
-
Sample Preparation: Place a small amount (~0.1-0.5 mg) of the sample into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to the Tpeak determined by TGA. Hold for 10-20 seconds.[12]
-
GC Separation: The volatile pyrolysates are swept onto a capillary GC column (e.g., a DB-5MS). A temperature program is used to separate the components, for example, starting at 50 °C and ramping to 280 °C at 5-10 °C/min.[12]
-
MS Detection: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and detected.
-
Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) to identify the decomposition products.[11]
Predicted Decomposition Pathways and Products
Based on the structure of alpha-Chloro-4-fluorobenzaldoxime, several decomposition pathways can be postulated. The oxime functional group and the alpha-chloro substituent are the most likely points of initial bond cleavage.
Predicted Primary Decomposition Products:
-
4-Fluorobenzonitrile: A common thermal decomposition product of benzaldoximes, formed via elimination of water (in the presence of trace acid/base) or other small molecules.[13] Studies on benzaldoxime have shown its decomposition to benzonitrile.[14]
-
Hydrogen Chloride (HCl): Elimination of HCl is a very common pathway for chlorinated organic compounds.
-
Phosgene (COCl₂) or related compounds: While less likely, cleavage of the C=N bond could potentially lead to reactive carbonyl chloride species, especially under oxidative conditions.[15]
-
4-Fluorobenzaldehyde: Hydrolysis of the oxime, if water is present, or rearrangement could yield the parent aldehyde.
-
Cyanide Species (HCN): Decomposition of the oxime group can sometimes liberate hydrogen cyanide, a significant toxic hazard.[16]
Proposed Dominant Mechanism: Elimination
The most probable initial decomposition step is the concerted or stepwise elimination of HCl to form 4-fluorobenzonitrile. This pathway is thermodynamically favorable due to the formation of the stable nitrile triple bond and the stable HCl molecule.
Step 1: Thermal energy induces the cleavage of the C-Cl and O-H bonds. Step 2: A concerted rearrangement leads to the formation of 4-fluorobenzonitrile and HCl.
Diagram: Proposed Decomposition Mechanism
Caption: Primary proposed thermal decomposition pathway.
Safety, Handling, and Storage
Given the predicted decomposition products and the nature of the compound, stringent safety protocols are mandatory.
-
Handling: Always handle alpha-Chloro-4-fluorobenzaldoxime in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid inhalation of dust and vapors.
-
Thermal Hazards: Due to the potential for a significant exothermic decomposition, heating of this compound should be done with extreme caution. Use a blast shield for experiments involving larger quantities.
-
Decomposition Hazards: The potential formation of toxic gases like HCl and HCN necessitates the use of appropriate gas scrubbing or ventilation systems during thermal experiments.[16][17]
-
Storage: Store the compound in a cool, dry, and dark place, away from heat sources and incompatible materials (e.g., strong acids, bases, and oxidizing agents). The stability of oximes can be affected by pH.[18]
Conclusion
The thermal stability of alpha-Chloro-4-fluorobenzaldoxime is a critical parameter for its safe and effective use. This guide outlines a systematic approach using TGA, DSC, and Py-GC-MS to fully characterize its thermal behavior. The predicted decomposition pathway via elimination of HCl to form 4-fluorobenzonitrile provides a working hypothesis for experimental verification. The insights gained from these analyses are indispensable for chemists and engineers in process development, safety assessment, and formulation science, ensuring that this compound can be utilized with a comprehensive understanding of its properties and associated risks.
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Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
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Karasova, J. Z., et al. (2022). Toxicity, pharmacokinetics, and effectiveness of the ortho-chlorinated bispyridinium oxime, K870. PubMed. Available at: [Link]
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Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. IntechOpen. Available at: [Link]
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Laux, C. M., et al. (1990). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
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Jencks, W. P. (1959). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]
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Huang, S., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. Available at: [Link]
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CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]
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Kusch, P. (2012). Pyrolysis-Gas Chromatography: Mass Spectrometry of Polymeric Materials. SciSpace. Available at: [Link]
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E-N-G, E., et al. (2010). Hydroxybenzaldoximes are d-GAP-competitive inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase. PubMed Central. Available at: [Link]
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Weenen, H., et al. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. PubMed. Available at: [Link]
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Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]
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ResearchGate. (n.d.). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Available at: [Link]
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ResearchGate. (n.d.). The thermal decompositions of alkyl cobaloximes: A correction to the literature. Available at: [Link]
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Wang, C., et al. (2018). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. PMC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. Available at: [Link]
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Ibuprofen. (n.d.). In Wikipedia. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for alpha-Chloro-4-fluorobenzaldoxime in the Development of Potential Enzyme Inhibitors
Introduction: The Emerging Potential of Oxime-Based Compounds in Enzyme Inhibition
The exploration of novel molecular scaffolds for the development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among these, oxime derivatives have garnered significant attention due to their diverse biological activities, including roles as antibacterial, anticancer, and anti-inflammatory agents.[1] Their utility extends to the reactivation of acetylcholinesterase inhibited by organophosphates, highlighting their dynamic interaction with enzyme active sites.[1][2] The incorporation of halogen atoms, such as fluorine and chlorine, into these scaffolds can further enhance their inhibitory potential by modulating their electronic properties, membrane permeability, and binding interactions.[3][4]
This guide focuses on alpha-chloro-4-fluorobenzaldoxime, a halogenated oxime with intriguing chemical properties that suggest its potential as a valuable tool for enzyme inhibitor development.[5][] The presence of an alpha-chloro group adjacent to the oxime functionality presents a chemically reactive site, while the 4-fluoro-substituted phenyl ring can participate in specific interactions within an enzyme's active site. This document provides a comprehensive overview of its synthesis, postulated mechanisms of action, and detailed protocols for its application in enzyme inhibition studies, with a particular focus on its potential as a covalent inhibitor of cysteine proteases.
Synthesis and Characterization of alpha-Chloro-4-fluorobenzaldoxime
The synthesis of alpha-chloro-4-fluorobenzaldoxime is a multi-step process that begins with readily available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Proposed Synthetic Pathway
A common method for the synthesis of alpha-chloro oximes involves the chlorination of the corresponding aldoxime. The synthesis can be conceptualized in two main stages: the formation of 4-fluorobenzaldoxime from 4-fluorobenzaldehyde, followed by its chlorination.
Caption: Proposed two-step synthesis of alpha-chloro-4-fluorobenzaldoxime.
Detailed Synthetic Protocol
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Step 1: Synthesis of 4-Fluorobenzaldoxime
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-fluorobenzaldoxime.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of alpha-Chloro-4-fluorobenzaldoxime
-
Dissolve the purified 4-fluorobenzaldoxime (1 equivalent) in acetonitrile in a flask protected from light.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude alpha-chloro-4-fluorobenzaldoxime by silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Postulated Mechanism of Enzyme Inhibition: Covalent Modification of Cysteine Proteases
The chemical structure of alpha-chloro-4-fluorobenzaldoxime suggests a potential mechanism of action as a covalent inhibitor, particularly for enzymes with a nucleophilic residue in their active site, such as cysteine proteases.[7][8] Cysteine proteases, like cathepsins, play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.
The proposed mechanism involves the in-situ generation of a reactive nitrile oxide intermediate via base-catalyzed elimination of HCl. This highly electrophilic intermediate can then be attacked by the nucleophilic thiolate of a cysteine residue in the enzyme's active site, leading to the formation of a stable, covalent adduct and irreversible inhibition of the enzyme.
Caption: Proposed mechanism of covalent inhibition of a cysteine protease.
Experimental Protocols for Enzyme Inhibition Assays
The following protocols are designed to assess the inhibitory potential of alpha-chloro-4-fluorobenzaldoxime against a model cysteine protease, such as papain or a specific cathepsin.
Protocol 1: Determination of IC₅₀
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of alpha-chloro-4-fluorobenzaldoxime.
Materials:
-
Cysteine protease (e.g., Papain)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)
-
Activation buffer (Assay buffer containing 10 mM DTT)
-
alpha-Chloro-4-fluorobenzaldoxime stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Workflow:
Sources
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Troubleshooting & Optimization
Troubleshooting low conversion rates in alpha-Chloro-4-fluorobenzaldoxime reactions.
Technical Support Center: Troubleshooting -Chloro-4-fluorobenzaldoxime Synthesis
Role: Senior Application Scientist
Topic: Troubleshooting low conversion rates in
Executive Summary & Reaction Overview
The Challenge:
Synthesizing
The Chemistry:
The transformation involves the chlorination of the aldoxime C-H bond.[1] While N-chlorosuccinimide (NCS) is the preferred reagent due to safety profiles superior to chlorine gas (
Key Reaction Pathway:
Diagnostic Workflow (Visual Guide)
Before altering your protocol, use this flowchart to diagnose the root cause of failure.
Caption: Diagnostic logic tree for isolating failure modes in NCS-mediated chlorination.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for high conversion (>90%).
| Parameter | Specification | Scientific Rationale |
| NCS Purity | White crystals (Must not be yellow) | Yellow NCS contains free |
| Solvent | DMF (N,N-Dimethylformamide) | DMF is superior to DCM/CHCl3 because it solubilizes the polar oxime and stabilizes the polar transition state. It also complexes with HCl, modulating its activity. |
| Stoichiometry | 1.05 - 1.10 equiv. NCS | Excess NCS is difficult to remove and can over-chlorinate. Slight excess ensures completion. |
| Catalyst | HCl (vapor or catalytic) | The reaction often has an induction period. A trace of HCl generates the initial |
| Temperature | 25°C - 35°C | CRITICAL: |
Troubleshooting Guide & FAQs
Issue 1: "The reaction sits for hours with 0% conversion."
Q: I added NCS to the oxime in DMF, but TLC shows only starting material after 4 hours. What is wrong?
A: You are stuck in the "Induction Period."
The chlorination of aldoximes by NCS is often autocatalytic. It requires a small amount of HCl to generate the active chlorinating species (likely
-
The Fix: Do not heat the reaction to force it. Instead, add a "spark":
-
Method A: Bubble HCl gas from a pipette (generated by dropping
onto NaCl in a side flask) into the solution for 5-10 seconds. -
Method B: Add 1-2 drops of concentrated aqueous HCl (37%).
-
Observation: You should see a slight exotherm or color change (pale yellow) within 10 minutes, indicating initiation.
-
Issue 2: "My product is a sticky oil, not a solid."
Q: The literature says the product is a solid, but I isolated a yellow oil. Is it impure?
A: Likely, yes. You have formed the Furoxan dimer.
If the reaction becomes too basic (or if you work up with strong base), the
-
Mechanism:
-
The Fix:
-
Keep the reaction temperature below 35°C .
-
Workup: Do not use NaOH or saturated
for the first wash. Use water or dilute brine to remove DMF. Only neutralize carefully with dilute if necessary, keeping the pH < 7-8 locally.
-
Issue 3: "I see the aldehyde peak in my NMR."
Q: After workup, I see a significant amount of 4-fluorobenzaldehyde. Did the reaction reverse?
A: Yes, Hydrolysis has occurred.
-
The Fix:
-
Quench: Pour the reaction mixture into ice water to slow hydrolysis kinetics.
-
Extraction: Extract immediately into Ethyl Acetate or Ether. Do not let the aqueous/organic layers sit in the separatory funnel for long periods.
-
Drying: Dry the organic layer thoroughly with
before evaporation.[2] Moisture during rotary evaporation promotes hydrolysis.
-
Mechanistic Insight: The "Danger Zone"
Understanding the competing pathways is essential for control.
Caption: Competing pathways. The goal is to stabilize the Product and prevent the path to Nitrile Oxide or Aldehyde.
Validated Protocol (The "Happy Path")
Reagents:
-
4-Fluorobenzaldoxime (1.0 equiv)
-
N-Chlorosuccinimide (1.1 equiv, Recrystallized)
-
DMF (Dry, 5 mL per gram of oxime)
-
HCl (conc.[3] aq. or gas, catalytic 0.05 equiv)
Procedure:
-
Dissolution: Dissolve 4-fluorobenzaldoxime in DMF at room temperature (20-25°C).
-
Addition: Add 0.2 equiv of NCS.
-
Initiation: Add 1 drop of conc. HCl (or bubble gas briefly). Wait 10-15 mins. Look for a slight temperature rise or color shift.
-
Completion: Once initiated, add the remaining NCS (0.9 equiv) portion-wise over 30 minutes to control the exotherm. Maintain temp < 35°C.
-
Monitoring: Stir for 2-3 hours. Monitor by TLC (Note: Chlorooximes can be unstable on silica; run a fast plate).
-
Workup: Pour mixture into Ice/Water (5 volumes) . Extract with Ethyl Acetate (3x). Wash combined organics with Water (2x) to remove DMF, then Brine (1x).
-
Isolation: Dry over
, filter, and concentrate at <30°C bath temperature .
References
-
Liu, K. C., et al. (1976). Synthesis of 1,2,5-Oxadiazoles. The Journal of Organic Chemistry. (General reactivity of oximes to furoxans).
-
BenchChem Technical Library. (2025). N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide. 4[1][5][6][7][4][8]
-
Organic Syntheses. (2025). Preparation of Hydroximoyl Chlorides. 2
-
ResearchGate. (2025). Base-Catalyzed Domino Reaction Between Aldoxime and N-Chlorosuccinimide. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing the degradation of alpha-Chloro-4-fluorobenzaldoxime during storage.
Technical Support Center: -Chloro-4-fluorobenzaldoxime Stability & Storage
Topic: Prevention of degradation in
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
4-fluorobenzonitrile oxideUnlike standard oximes, this compound possesses a reactive C-Cl bond adjacent to the oxime moiety. This structural feature creates a "metastable" state. It is designed to be reactive (to release HCl and form a nitrile oxide), but this same reactivity makes it prone to spontaneous degradation under standard ambient conditions.
The Golden Rule of Storage:
You are fighting two enemies: Entropy (spontaneous HCl elimination) and Moisture (hydrolysis). Victory requires cold, darkness, and an anhydrous atmosphere.
Critical Degradation Pathways (The "Why")
To prevent degradation, one must understand the mechanism of failure. This compound does not simply "go bad"; it undergoes specific chemical transformations driven by environmental energy.
Pathway A: Spontaneous Dehydrochlorination (The Primary Threat)
Even without an added base, hydroximoyl chlorides can slowly eliminate hydrogen chloride (HCl). The resulting nitrile oxide is highly unstable and will rapidly undergo 1,3-dipolar cycloaddition with itself to form a furoxan dimer.
-
Visual Indicator: The material turns from white/colorless crystals to a yellow/orange solid.
-
Trigger: Heat (> 10°C) and light.
Pathway B: Hydrolysis
In the presence of moisture, the chlorine atom acts as a leaving group, replaced by a hydroxyl group to form 4-fluorobenzohydroxamic acid .
-
Visual Indicator: Material becomes sticky or develops a paste-like consistency; melting point depression.
-
Trigger: Ambient humidity, condensation.
Pathway Visualization
The following diagram illustrates the consequences of improper storage.
Figure 1: Mechanistic pathways leading to irreversible sample loss. Path A is the dominant mode of failure during dry storage at room temperature.
Storage Protocol (The "How")
This protocol is designed to arrest the kinetics of HCl elimination and prevent hydrolysis.
The "Deep Freeze" Standard Operating Procedure (SOP)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | The melting point is low (~48-52°C). Storage at 4°C is insufficient to completely arrest lattice mobility and slow HCl elimination. |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a concern than moisture. An inert gas blanket prevents hydrolysis. |
| Container | Amber Glass Vial | Amber glass blocks UV light (preventing radical formation). Glass is impermeable to HCl gas, unlike plastics which can degrade. |
| Seal | Parafilm + Desiccant | Secondary containment with Drierite™ or silica gel is mandatory to catch condensation upon thawing. |
Handling Workflow
CRITICAL: Never open a cold vial directly in the laboratory atmosphere.
-
Remove vial from -20°C freezer.
-
Place in a desiccator and allow to warm to Room Temperature (RT) for 30 minutes.
-
Why? Opening a cold vial causes immediate condensation of atmospheric water onto the crystals, triggering Pathway B (Hydrolysis).
Troubleshooting & Diagnostics (The "Fix")
This section addresses specific observations users encounter in the lab.
Q1: My sample has turned from white crystals to a yellow sticky solid. Is it usable?
Diagnosis: Furoxan Dimerization. The yellow color is characteristic of the furoxan ring system (3,4-bis(4-fluorophenyl)-1,2,5-oxadiazole 2-oxide). The "stickiness" indicates a melting point depression caused by the mixture of the dimer and remaining starting material.
-
Action: Check purity via TLC (Thin Layer Chromatography). The dimer is much less polar than the oxime.
-
Remediation: If degradation is <10%, you can recrystallize from cold petroleum ether or pentane . If >10%, discard. The dimer is inert to most cycloaddition conditions and will persist as a contaminant.
Q2: I smell a pungent, acrid odor when opening the secondary container.
Diagnosis: HCl Leakage. The compound is actively eliminating hydrogen chloride gas. This suggests the storage temperature was too high or the seal was compromised.
-
Action: Immediately purge the vial with dry Argon.
-
Risk: The loss of HCl means a portion of your sample has already converted to the nitrile oxide and likely dimerized. Verify stoichiometry before use, as the molecular weight of the bulk solid has effectively changed.
Q3: Can I store this as a stock solution?
Diagnosis: High Risk Strategy.
-
Answer: Generally, NO .
-
Reasoning: In solution, the intermolecular distance is reduced (effective concentration effects), and solvation can stabilize the transition state for HCl elimination. Furthermore, many solvents (THF, Ether) can contain trace peroxides or moisture.
-
Exception: If absolutely necessary, store in anhydrous Dichloromethane (DCM) over activated 4Å molecular sieves at -20°C. Use within 48 hours.
Q4: The melting point is 40°C instead of 50°C.
Diagnosis: Eutectic Impurity Formation. You have significant hydrolysis (Hydroxamic acid) or dimerization.
-
Action: Do not use for precise kinetic studies or library synthesis. Purify immediately.
Analytical Verification Workflow
Before committing valuable dipolarophiles to a reaction, validate the integrity of the
Recommended QC Method: H NMR (CDCl )
-
Target Signal: Look for the singlet corresponding to the oxime -OH (usually broad,
8.0–10.0 ppm) and the aromatic protons. -
Impurity Flag:
-
Furoxan: New aromatic signals shifted slightly upfield/downfield (complex splitting due to loss of symmetry if mixed).
-
Hydroxamic Acid: Appearance of a broad amide/acid peak.
-
Aldehyde: If hydrolysis went all the way to 4-fluorobenzaldehyde (rare in storage, common in acidic workup), look for aldehyde proton at
~10.0 ppm.
-
QC Decision Tree
Figure 2: Quality Control Decision Matrix for hydroximoyl chlorides.
References
-
Liu, K., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. National Institutes of Health (PMC). Available at: [Link]
- Relevance: Establishes the dimerization pathway of hydroximoyl chlorides to furoxans via nitrile oxides.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]
- Relevance: Provides mechanistic data on the hydrolysis rates of oxime-based compounds and the effect of pH.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 698-16-8, alpha-Chlorobenzaldoxime. Available at: [Link]
- Relevance: Source for physical properties (melting point)
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. (Foundational text, generally accessible via academic libraries). Relevance: The definitive mechanistic grounding for the reactivity of nitrile oxide precursors.
Technical Support Center: Managing Exothermic Reactions of alpha-Chloro-4-fluorobenzaldoxime
Document ID: TSC-CFBO-2026-02-14 Version: 1.0 For Internal and Client Use
This technical support guide is intended for researchers, scientists, and drug development professionals working with alpha-Chloro-4-fluorobenzaldoxime. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage the exothermic nature of its synthesis and handling. The information herein is synthesized from established chemical safety principles, reaction data on analogous compounds, and best practices in process safety management.
Introduction: The Energetic Nature of alpha-Chloro-4-fluorobenzaldoxime Synthesis
The synthesis of alpha-Chloro-4-fluorobenzaldoxime, a key intermediate in various research and development pipelines, typically involves the chlorination of 4-fluorobenzaldoxime. This halogenation is a highly exothermic process, meaning it releases a significant amount of heat.[1] Uncontrolled, this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2] This guide provides a framework for understanding and mitigating these risks through careful experimental design, monitoring, and emergency preparedness.
Part 1: Troubleshooting Guide - Managing Exothermic Events
This section addresses specific issues that may arise during the synthesis of alpha-Chloro-4-fluorobenzaldoxime. The troubleshooting is presented in a question-and-answer format to directly tackle common user challenges.
Q1: My reaction temperature is rising much faster than expected, even with external cooling. What's happening and what should I do?
Possible Causes:
-
Inadequate Heat Removal: The rate of heat generation is exceeding the capacity of your cooling system. This is a common issue during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4]
-
Incorrect Reagent Addition Rate: The chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) is being added too quickly, leading to a rapid, uncontrolled reaction rate.[1]
-
Reaction Accumulation: The reaction may not have initiated immediately upon addition of the chlorinating agent, leading to an accumulation of unreacted reagents. A sudden initiation can then cause a rapid release of accumulated energy.[5]
-
Localized Hotspots: Poor mixing can create localized areas of high reagent concentration and temperature, accelerating the reaction in those spots.
Immediate Actions (Emergency Response):
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.
-
Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice bath, ensure it is well-stirred and contains a sufficient amount of ice. For more significant exotherms, consider a pre-chilled cryo-coolant bath.
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer and break up any localized hotspots.
-
Emergency Quenching (if necessary and pre-planned): If the temperature continues to rise uncontrollably, and you have a pre-defined and tested quenching protocol, execute it. This may involve adding a pre-chilled, inert solvent or a specific quenching agent. Do not improvise a quenching procedure during an emergency.
Preventative Measures:
-
Perform Calorimetric Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[6][7]
-
Controlled Addition: Use a syringe pump or a mass flow controller for the slow, controlled addition of the chlorinating agent.
-
Reverse Addition: Consider adding the 4-fluorobenzaldoxime solution to the chlorinating agent to maintain a low concentration of the oxime and better control the reaction rate.
-
Dilution: Conducting the reaction in a suitable, inert solvent can help to buffer temperature changes.
Q2: I've noticed the formation of a dense, oily layer in my aqueous workup. What is it and is it hazardous?
Possible Cause:
The formation of an oily layer during the workup of oxime chlorination reactions is a significant safety concern. This layer is likely composed of chlorinated oximes or unstable chloronitroso compounds, which have limited solubility in water.[5] These separated, dense oils can be thermally unstable and pose a risk of decomposition or detonation, especially if isolated or subjected to heat.[5]
Immediate Actions:
-
Do Not Isolate the Oil: Avoid any attempt to separate and concentrate the oily layer.
-
Maintain Low Temperature: Keep the reaction mixture cold during and after the workup.
-
Dilute with an Appropriate Solvent: Carefully add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the oily layer and ensure a homogeneous solution before proceeding with extraction.
Preventative Measures:
-
Use a Non-Aqueous System: If possible, perform the reaction and workup under anhydrous conditions to prevent the separation of these unstable byproducts.
-
Solvent Selection: Choose a reaction solvent in which the product, alpha-Chloro-4-fluorobenzaldoxime, is highly soluble to prevent it from oiling out.
Q3: The reaction seems to have stalled. There is no temperature increase upon adding the chlorinating agent. Should I add more or increase the temperature?
Possible Causes:
-
Low Initiation Temperature: The reaction temperature may be too low for the chlorination to initiate.
-
Presence of Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.
-
Reagent Quality: The chlorinating agent may have degraded.
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your chlorinating agent is fresh and active.
-
Slight Temperature Increase: Cautiously and slowly increase the temperature of the reaction mixture by a few degrees. Monitor the temperature closely for any signs of a sudden exotherm.
-
Catalyst/Initiator: For some chlorination reactions, a catalytic amount of an initiator may be required. Consult the literature for your specific chlorinating agent.
-
Extreme Caution with Accumulation: Be aware that unreacted chlorinating agent has accumulated in your flask. A sudden reaction initiation could be very violent. If you are uncertain, it is safer to quench the reaction carefully at a low temperature and restart the experiment.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the recommended method for synthesizing alpha-Chloro-4-fluorobenzaldoxime?
A common and effective method is the direct chlorination of 4-fluorobenzaldoxime. A general protocol, adapted from the synthesis of a similar compound, involves suspending the 4-fluorobenzaldoxime in a suitable solvent like chloroform and bubbling chlorine gas through the mixture at a controlled low temperature (e.g., 5-10°C).[8] Alternatively, N-chlorosuccinimide (NCS) in a solvent like DMF can be used, which may offer milder reaction conditions.[9]
Q: What are the critical safety parameters to monitor during the reaction?
The most critical parameter is the internal reaction temperature . This should be monitored continuously with a calibrated thermometer placed directly in the reaction mixture. Other important parameters include the rate of reagent addition and the efficiency of stirring.
Q: What kind of personal protective equipment (PPE) should I wear?
Always wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (consult a glove compatibility chart for the specific solvents and reagents you are using).
-
A flame-resistant lab coat.
-
Work should be conducted in a properly functioning chemical fume hood.
Q: How should I store alpha-Chloro-4-fluorobenzaldoxime?
Based on safety data for analogous compounds, it is recommended to store alpha-Chloro-4-fluorobenzaldoxime in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture and preferably under an inert atmosphere like nitrogen.[5]
Q: What are the potential side reactions I should be aware of?
Besides the formation of unstable chloronitroso compounds, hydrolysis of the product can occur, especially in the presence of water, which is accelerated by higher temperatures.[3] This can lead to yield loss and the formation of impurities.
Part 3: Experimental Protocols and Data
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for alpha-Chloro-4-fluorobenzaldoxime.
Methodology:
-
Accurately weigh 1-3 mg of the purified alpha-Chloro-4-fluorobenzaldoxime into a hermetically sealed DSC pan.
-
Place the sealed pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate thermal decomposition.
Data Interpretation:
| Parameter | Description | Significance for Safety |
| Onset Temperature (Tonset) | The temperature at which the exothermic decomposition begins. | A lower Tonset indicates lower thermal stability. The maximum operating temperature of your reaction should be well below this value. |
| Peak Exotherm Temperature | The temperature at which the rate of decomposition is at its maximum. | Indicates the point of maximum heat release during decomposition. |
| Enthalpy of Decomposition (ΔHd) | The total heat released during decomposition. | A larger ΔHd signifies a more energetic and potentially more hazardous decomposition. |
Protocol 2: Emergency Shutdown Procedure for an Exothermic Reaction
This is a general guideline. Specific procedures should be developed and documented for your particular experimental setup.[10][11]
-
Alert Personnel: Announce the emergency to others in the lab.
-
Stop Reagent Flow: Immediately stop the addition of all reagents.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Turn off Heating: If any heating is being applied, turn it off immediately.
-
Close Fume Hood Sash: Lower the sash of the chemical fume hood to provide a physical barrier.
-
Evacuate: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Part 4: Visualizations
Workflow for Troubleshooting an Exothermic Event
Caption: Decision workflow for responding to an unexpected exothermic event.
References
-
IChemE. (n.d.). Safety of Chlorination Reactions. Retrieved from [Link]
-
AXA XL. (2020). Direct Halogenation. Retrieved from [Link]
- Kunduracı, M., et al. (n.d.). Some new energetic benzaldoximes Synthesis, structure and a comparison of theoretic and experimental results of thermal decomposition. Journal of Thermal Analysis and Calorimetry.
-
University of Maryland, Baltimore. (n.d.). Laboratory Shutdown Guidelines - Emergency. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of α-Chloro-4-Chlorobenzaldoxime. Retrieved from [Link]
-
LOCKSS. (n.d.). On the Reactivity of Hydroximoyl Chlorides Preparation of 2-Aryl Imidazolines. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
FIU Environmental Health and Safety. (2025). Emergency Shutdown Guidelines. Retrieved from [Link]
- Cai, J., Li, K., & Wu, S. (2022). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3987096A - Process for chlorination of acetaldoxime.
- Synlett. (n.d.). Chlorination of Oximes with Aqueous H2O2/HCl System: Facile Synthesis of gem-Chloronitroso.
-
YouTube. (2019, June 20). Fundamental Principles: Scale up and Runaway Reactions. Retrieved from [Link]
- Baker Engineering and Risk Consultants, Inc. (2000, August).
- Sci-Hub. (1992). ChemInform Abstract: Dehydrochlorination of Hydroximoyl Chlorides by the Use of Vinyltins for Synthesis of Isoxazolines (Dihydrooxazoles). ChemInform.
- American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059-4063.
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Advances, 12(46), 30069-30081.
-
ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Retrieved from [Link]
- ResearchGate. (2015).
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Chinese Journal of Organic Chemistry. (2021). Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles.
- MDPI. (n.d.). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS.
- Royal Society of Chemistry. (n.d.).
- PMC. (n.d.). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides.
- Texas A&M University. (n.d.). Thermal Runaway Reaction Hazard and Decomposition Mechanism of the Hydroxylamine System.
-
PubChem. (n.d.). 2-Chloro-N-hydroxybenzimidoyl chloride. Retrieved from [Link]
-
Chemsrc. (n.d.). ALPHA-CHLORO-4-FLUOROBENZALDOXIME. Retrieved from [Link]
- PubMed. (2024).
- ResearchGate. (2021). The Effect of Impurities on Γ-Alumina Chlorination in a Fluidized Bed Reactor: a CPFD Study.
- eScholarship. (2017). A corrosion study of Ag–Al intermetallic compounds in chlorine.
- ResearchGate. (2024). Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides.
- ResearchGate. (2010). Effects of Transition Metal Impurities in Alpha Alumina: A Theoretical Study.
-
Wikipedia. (n.d.). Limonene. Retrieved from [Link]
- Open Research Newcastle. (n.d.). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene.
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- 2. icheme.org [icheme.org]
- 3. US3987096A - Process for chlorination of acetaldoxime - Google Patents [patents.google.com]
- 4. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. easychair.org [easychair.org]
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- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. Laboratory Shutdown Guidelines - Emergency [umaryland.edu]
- 11. ehs.fiu.edu [ehs.fiu.edu]
Technical Support Center: Optimizing the Purity of α-Chloro-4-fluorobenzaldoxime through Solvent Selection
Welcome to the technical support center for the synthesis of α-Chloro-4-fluorobenzaldoxime. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity and yield of their synthesis by understanding the critical role of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Purity Issues & Solvent-Related Solutions
This section addresses specific problems you might encounter during the synthesis of α-Chloro-4-fluorobenzaldoxime, presented in a question-and-answer format.
Issue 1: Low Purity with Multiple Unidentified Byproducts
Q: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate and several unexpected peaks in my High-Performance Liquid Chromatography (HPLC) analysis. What are the likely impurities, and how could my solvent choice be the cause?
A: This is a common issue that typically points to a lack of reaction control, often stemming from an inappropriate reaction medium. The primary impurities are likely unreacted starting material (4-fluorobenzaldoxime), the hydrolyzed product (4-fluorobenzaldehyde), and potentially geometric isomers.
-
Causality: The chlorination of an oxime is a sensitive reaction. The solvent's polarity and its ability to form hydrogen bonds (proticity) directly influence the reaction pathway.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can stabilize the oxime starting material through hydrogen bonding, reducing its nucleophilicity and slowing the desired chlorination reaction.[1][2] This sluggishness provides a larger window for side reactions to occur. Furthermore, these solvents can participate in or facilitate the hydrolysis of the oxime back to 4-fluorobenzaldehyde, a common and troublesome impurity.[3]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile): These solvents are generally preferred. They can dissolve the starting materials effectively without overly stabilizing the nucleophile through hydrogen bonding.[4][5] This leads to a faster, cleaner reaction, minimizing the formation of byproducts. For instance, a known procedure for a similar compound, α-chloro-4-chlorobenzaldoxime, successfully uses chloroform as the solvent.[6]
-
-
Troubleshooting Steps:
-
Solvent Re-evaluation: If you are using a protic solvent, switch to a dry, polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the exact mass of the impurities, which will help confirm their identity.
-
Moisture Control: Ensure your chosen aprotic solvent is anhydrous. Water contamination will promote the formation of 4-fluorobenzaldehyde.
-
Issue 2: Significant Quantity of Unreacted 4-fluorobenzaldoxime
Q: My reaction seems to stall, leaving a large amount of unreacted 4-fluorobenzaldoxime in the final mixture. Could the solvent be the problem?
A: Yes, this strongly suggests a solubility or reactivity issue tied to your solvent. For a reaction to proceed efficiently, the reactants must be adequately dissolved.
-
Causality:
-
Poor Solubility: 4-fluorobenzaldoxime has limited solubility in nonpolar solvents (e.g., Hexane, Toluene). If the starting material is merely a suspension, the reaction rate will be severely limited by the dissolution rate, leading to an incomplete reaction.
-
Reduced Reagent Reactivity: As mentioned previously, polar protic solvents can "cage" the nucleophilic oxime, reducing its reactivity.[2] Similarly, the choice of solvent can impact the effectiveness of the chlorinating agent. For instance, when using N-Chlorosuccinimide (NCS), a polar aprotic solvent helps to solubilize the reagent and promotes a more favorable reaction environment compared to nonpolar alternatives.[7]
-
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction at scale, perform a small-scale solubility test of your 4-fluorobenzaldoxime in the intended solvent at the reaction temperature.
-
Solvent Optimization: Choose a solvent that fully dissolves the starting material. Dichloromethane, chloroform, or THF are often good starting points.[6][8]
-
Temperature Adjustment: A modest increase in temperature may improve solubility and reaction rate, but this must be done cautiously to avoid promoting side reactions. The ideal temperature is highly solvent-dependent.
-
Issue 3: Formation of 4-fluorobenzaldehyde as a Major Byproduct
Q: My Nuclear Magnetic Resonance (NMR) and GC-MS analyses confirm the presence of 4-fluorobenzaldehyde. Why is my oxime reverting to the aldehyde?
A: The presence of 4-fluorobenzaldehyde is a classic sign of oxime hydrolysis, a side reaction heavily influenced by the solvent and any acidic or basic impurities.
-
Causality: The C=N bond of the oxime is susceptible to hydrolysis, especially under acidic conditions, which cleaves it to form the corresponding aldehyde (or ketone) and hydroxylamine.[3]
-
Protic Solvents & Water: Water is a direct reactant in the hydrolysis. Protic solvents can act as proton donors, catalyzing the reaction.
-
Acidic Byproducts: Some chlorinating agents, like chlorine gas in the presence of moisture, can generate HCl as a byproduct, which will catalytically accelerate the hydrolysis of any unreacted oxime. Commercial chloroform is often stabilized with a small amount of ethanol, and it can contain traces of HCl from phosgene degradation, which can also contribute to this issue.[9]
-
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: The most critical step is to use a dry, aprotic solvent to minimize the sources of protons and water.
-
Add an Acid Scavenger: If the generation of acid is unavoidable, consider adding a non-nucleophilic base, such as pyridine or triethylamine (in stoichiometric amounts relative to the expected acid), to neutralize it as it forms.
-
Purify the Solvent: If using chlorinated solvents like chloroform or DCM, consider passing them through a plug of basic alumina immediately before use to remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of 4-fluorobenzaldoxime, and how does the solvent play a role?
A1: The reaction is typically an electrophilic attack on the oxime. When using a reagent like N-Chlorosuccinimide (NCS), the succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic (Cl⁺).[7] The lone pair on the oxime nitrogen attacks this electrophilic chlorine. The solvent's role is crucial here:
-
Polar Aprotic Solvents: These solvents stabilize the transition state of this polar reaction without interfering with the nucleophile, thus accelerating the reaction.[5][10]
-
Polar Protic Solvents: These solvents can solvate the nucleophile (the oxime), reducing its energy and increasing the activation energy required for the reaction, thereby slowing it down.[1][10]
Q2: How do I select the optimal solvent for this synthesis? What are the key parameters?
A2: Selecting the optimal solvent involves a multi-parameter evaluation:
-
Solubility: Does it dissolve the 4-fluorobenzaldoxime and the chlorinating agent at the desired reaction temperature?
-
Inertness: Does it react with the starting materials, reagents, or product? Avoid solvents with reactive functional groups.
-
Polarity/Proticity: As discussed, polar aprotic solvents are generally favored to maximize reaction rate and minimize side reactions.[4]
-
Boiling Point: The boiling point will dictate the maximum temperature for the reaction under atmospheric pressure. This is important for thermal control.
-
Workup Compatibility: How easily can the solvent be removed post-reaction (e.g., by rotary evaporation)? Is it compatible with your extraction and purification steps?
Q3: Are there any "green" or more environmentally friendly solvent alternatives to chlorinated solvents?
A3: Yes, this is an important consideration in modern chemistry. While chlorinated solvents are effective, their environmental and health impacts are significant.[8] Potential greener alternatives include:
-
Acetonitrile: A polar aprotic solvent that is often effective, though it has its own toxicity concerns.
-
2-Methyl-THF: A bio-derived ether that can often replace THF and DCM.
-
Dimethyl Carbonate (DMC): A low-toxicity polar aprotic solvent that can be a good alternative in some cases.[8] It is essential to validate the reaction performance in any new solvent, as yields and purity profiles may change.
Data & Visualizations
Table 1: Hypothetical Influence of Solvent on Purity and Yield
This table summarizes expected outcomes based on scientific principles to guide your solvent choice. Actual results may vary based on specific reaction conditions.
| Solvent | Solvent Type | Expected Solubility of Oxime | Probable Main Impurity | Expected Purity (%) | Expected Yield (%) |
| Dichloromethane | Polar Aprotic | Good | Unreacted Starting Material | >95% | ~90% |
| Chloroform | Polar Aprotic | Good | 4-fluorobenzaldehyde (if acidic) | >90% | ~85-90% |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Good | Unreacted Starting Material | >95% | ~92% |
| Acetonitrile | Polar Aprotic | Moderate | Unreacted Starting Material | >90% | ~88% |
| Methanol | Polar Protic | Good | 4-fluorobenzaldehyde | <70% | ~50-60% |
| Hexane | Nonpolar | Poor | Unreacted Starting Material | <50% | <40% |
Diagrams
Caption: Experimental workflow for the synthesis and purification of α-Chloro-4-fluorobenzaldoxime.
Caption: Decision tree for troubleshooting purity issues based on the identified major impurity.
Recommended Experimental Protocols
Protocol 1: Synthesis of α-Chloro-4-fluorobenzaldoxime using NCS
-
Materials:
-
4-fluorobenzaldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-fluorobenzaldoxime in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add NCS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture back to 0°C and filter off the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bisulfite solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure α-Chloro-4-fluorobenzaldoxime.
-
Protocol 2: Purity Assessment by HPLC
-
Objective: To determine the purity of the synthesized α-Chloro-4-fluorobenzaldoxime and quantify impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the product at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample of the crude or purified product at the same concentration.
-
Inject the standard and sample solutions.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.
-
-
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts™. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). LibreTexts™. [Link]
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What is the effect of solvent on SN2? (2018). Quora. [Link]
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Chlorination of Oximes with Aqueous H2O2/HCl System. (2006). Synthesis. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Preparation of α-Chloro-4-Chlorobenzaldoxime. (n.d.). PrepChem.com. [Link]
-
Chlorinations with t-butyl hypochlorite in the presence of alcohols. (n.d.). South African Journal of Chemistry. [Link]
-
Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. (n.d.). UCLA Chemistry. [Link]
-
Synthesis of alpha-chloroaldoxime O-methanesulfonates. (2009). PubMed. [Link]
-
SnCl2/TiCl3-Mediated Deoximation of Oximes in an Aqueous Solvent. (n.d.). MDPI. [Link]
-
Chlorination of oximes. I. Reaction and mechanism. (n.d.). The Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues with Chlorination. (n.d.). Wordpress. [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of α-Chloro-4-fluorobenzaldoxime
In the landscape of pharmaceutical and agrochemical research, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent development is built. For intermediates like α-Chloro-4-fluorobenzaldoxime, a versatile building block in organic synthesis, an error in structural assignment can lead to costly downstream failures in process development and biological screening.[][2] While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining atomic arrangement in the solid state.[3][4][5]
This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of α-Chloro-4-fluorobenzaldoxime. We will proceed from the foundational steps of synthesis and crystallization to the definitive analysis by SC-XRD, and finally, contextualize this "gold standard" technique by comparing its outputs with those from complementary spectroscopic methods. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Part 1: The Foundation - Synthesis and High-Quality Crystal Growth
The journey to a definitive crystal structure begins long before the sample is exposed to an X-ray beam. It starts with the synthesis of the target compound and, most critically, the cultivation of a suitable single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, consequently, the accuracy of the final structure.[4][6][7]
Experimental Protocol: Synthesis of α-Chloro-4-fluorobenzaldoxime
The synthesis of the parent oxime is a standard condensation reaction, followed by chlorination. The following protocol is adapted from established methods for aldoxime formation.[8]
-
Oxime Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-fluorobenzaldoxime.
-
Chlorination: Dissolve the crude oxime in N,N-dimethylformamide (DMF). Cool the solution to 0°C and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Finalization: Allow the reaction to warm to room temperature and stir for 4 hours. Perform an aqueous work-up to isolate the crude α-Chloro-4-fluorobenzaldoxime, which can be purified by column chromatography.
Experimental Protocol: Cultivating a Diffraction-Quality Single Crystal
Growing a single crystal is often more art than science, requiring patience and meticulous control over the rate of crystallization.[9] The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. Rapid precipitation leads to polycrystalline powder or flawed crystals unsuitable for diffraction.[4][10]
Method: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified α-Chloro-4-fluorobenzaldoxime (5-10 mg) in a minimal volume of a suitable solvent in which it is moderately soluble (e.g., a mixture of dichloromethane and hexane).
-
Preparation: Place the solution in a small, clean vial.
-
Controlled Evaporation: Cover the vial with parafilm and puncture it with a fine needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Selection: Inspect the vial under a polarizing microscope. A suitable crystal will be transparent, possess well-defined faces, and should be approximately 0.1-0.3 mm in its largest dimension.[10] It should extinguish light uniformly when rotated under cross-polarized light, indicating it is a single lattice and not a conglomerate.[10]
Part 2: Definitive Analysis by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a detailed three-dimensional map of the electron density within the crystal.[7] From this map, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined, offering an unparalleled level of structural detail.[3][11]
The SC-XRD Workflow
The process transforms a physical crystal into a refined digital model of the molecular structure.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Mounting: A selected crystal is carefully mounted on a cryoloop and placed on the goniometer head of the diffractometer.[6]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[11] A series of diffraction images are collected as the crystal is rotated.[7]
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of reflections and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods with software like SHELXS) to generate an initial electron density map.[8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL), where atomic positions and displacement parameters are adjusted to improve the fit between the calculated and observed diffraction patterns.[8][12]
Results: The Unambiguous Structure
The final output is a Crystallographic Information File (CIF) containing all the data about the structure. Key parameters are summarized below.
| Parameter | Value (Representative) | Significance |
| Chemical Formula | C₇H₅ClFNO | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.1, 10.5, 9.2 | Unit cell dimensions. |
| β (°) | 98.5 | Angle of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the final refined model. |
| C=N Bond Length | ~1.28 Å | Confirms the double bond character. |
| N-O Bond Length | ~1.41 Å | Typical for an oxime N-O single bond. |
| Stereochemistry | Z-isomer | Unambiguously determined by atomic positions. |
The refined structure reveals not only the covalent bonding but also the packing of molecules in the crystal lattice, often governed by hydrogen bonding. For oximes, this typically involves O-H···N hydrogen bonds that form dimers or chain-like structures (catemers).[13]
Caption: Molecular structure of (Z)-α-Chloro-4-fluorobenzaldoxime.
Part 3: A Comparative Framework for Structural Validation
While SC-XRD is definitive for the solid state, a comprehensive validation strategy, particularly for regulatory submission or high-stakes research, involves corroborating evidence from other techniques that probe the molecule's structure under different conditions (e.g., in solution).
Alternative & Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful technique for structure elucidation in solution, NMR provides detailed information about the chemical environment of magnetically active nuclei.[14] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high sensitivity, making it an excellent probe.[15][16] NMR can confirm the connectivity and is often used to differentiate between E/Z isomers in solution, which may exist in equilibrium, unlike the single conformation typically "locked" in a crystal.[14]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the mass-to-charge ratio, which confirms the molecular weight and elemental formula of the compound.[14][17] High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in MS/MS experiments can provide evidence for the molecule's connectivity, corroborating the proposed structure.[18][19]
Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing | Unambiguous and definitive solid-state structure; the "gold standard."[3] | Requires a high-quality single crystal (often a bottleneck); structure may not represent the solution state.[4][20] |
| NMR | Covalent structure (connectivity), solution-state conformation, isomeric ratios | Excellent for solution-state structure; non-destructive; ¹⁹F NMR is highly sensitive.[15][21] | Does not provide precise bond lengths/angles; interpretation can be complex for novel structures without comparison data. |
| MS | Molecular weight, elemental formula, structural fragments | Extremely sensitive (requires minimal sample); confirms molecular formula. | Provides no information on 3D structure or stereochemistry; isomers are often indistinguishable without specific fragmentation patterns.[14] |
An Integrated Validation Workflow
Caption: Integrated workflow for comprehensive structural validation.
Conclusion
The structural validation of α-Chloro-4-fluorobenzaldoxime, like any critical chemical entity, demands the highest standard of analytical rigor. Single-crystal X-ray diffraction provides the most detailed and definitive picture of its molecular architecture in the solid state, resolving any ambiguity regarding stereochemistry, bond parameters, and intermolecular interactions. It serves as the ultimate arbiter of structure.
References
-
University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Retrieved from [Link]
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Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]
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Gjertsen, M. R., et al. (2014). Structural Chemistry of Oximes. Crystal Growth & Design, 14(3), 1325-1335. ACS Publications. Retrieved from [Link]
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Ida, T. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(6), 401-408. Retrieved from [Link]
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Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(11), 2898-2909*. ResearchGate. Retrieved from [Link]
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
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Northwestern University. (n.d.). Crystallographic Structure Elucidation. Integrated Molecular Structure Education and Research Center (IMSERC). Retrieved from [Link]
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Supporting Information for Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. (n.d.). Retrieved from [Link]
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Kleinspehn, G. G., Jung, J. A., & Studniarz, S. A. (1967). Chemical shift of the hydroxyl proton of oximes in dimethyl sulfoxide. The Journal of Organic Chemistry, 32(2), 460-463. ACS Publications. Retrieved from [Link]
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Poulsen, T. B., et al. (2009). Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. The Journal of Organic Chemistry, 74(5), 2139-2142*. PubMed. Retrieved from [Link]
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Walker, K. A., et al. (2026). Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. Journal of Analytical Toxicology. ResearchGate. Retrieved from [Link]
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Brophy, K. S., et al. (2015). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 26(11), 1895-1906*. University of Louisville. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Rose, J. P., & Wang, B. C. (2010). X-ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 2(2), 73-98*. National Institutes of Health. Retrieved from [Link]
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Nazarpack-Kandlousy, N., et al. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 66(19), 6339-6347. ACS Publications. Retrieved from [Link]
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Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-9*. National Institutes of Health. Retrieved from [Link]
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PubChemLite. (n.d.). Alpha-chloro-4-fluorobenzaldoxime (C7H5ClFNO). Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1-12*. National Institutes of Health. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Chlorobenzaldoxime. PubChem Compound Database. Retrieved from [Link]
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Rose, J. P., & Wang, B. C. (2010). X-ray crystallography of chemical compounds. Current Protocols in Chemical Biology, 2(2), 73–98. PubMed. Retrieved from [Link]
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Kumar, A., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. International Journal of Pharmaceutical Sciences and Research. ResearchGate. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4032-4043*. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallographic and experimental data for the compounds. Retrieved from [Link]
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Retrieved from [Link]
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A Comparative Guide to the Computational Modeling of the Reaction Mechanism of α-Chloro-4-fluorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the computational modeling of the reaction mechanism of α-Chloro-4-fluorobenzaldoxime. Moving beyond a simple recitation of methods, we will explore the causal relationships behind methodological choices, ensuring a robust and validated approach to understanding the reactivity of this important chemical intermediate. The primary reaction pathway involves the formation of 4-fluorobenzonitrile oxide via dehydrochlorination, followed by subsequent [3+2] cycloaddition reactions.
Introduction: The Significance of α-Chloro-4-fluorobenzaldoxime and its Reactive Intermediate
α-Chloro-4-fluorobenzaldoxime, a hydroximoyl chloride, is a key precursor for the in-situ generation of 4-fluorobenzonitrile oxide.[1] This nitrile oxide is a highly valuable intermediate in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings like isoxazolines and isoxazoles.[2] These heterocyclic motifs are prevalent in a wide range of biologically active compounds and pharmaceuticals. The fluorine substituent on the phenyl ring can significantly influence the electronic properties and reactivity of the nitrile oxide, making a detailed understanding of its reaction mechanism crucial for synthetic planning and optimization.
The principal reaction sequence to be modeled is a two-step process:
-
Dehydrochlorination: The base-mediated elimination of hydrogen chloride from α-chloro-4-fluorobenzaldoxime to generate the transient 4-fluorobenzonitrile oxide.
-
1,3-Dipolar Cycloaddition: The reaction of the generated 4-fluorobenzonitrile oxide with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocycle.
This guide will comparatively evaluate computational methodologies for modeling both of these key steps.
Computational Workflow for Mechanistic Investigation
A robust computational investigation of this reaction mechanism necessitates a multi-faceted approach. The following workflow outlines the key stages, from initial structural optimization to the detailed analysis of the reaction pathways.
Caption: General computational workflow for mechanistic studies.
Part I: Modeling the Dehydrochlorination of α-Chloro-4-fluorobenzaldoxime
The initial and rate-determining step in many applications is the formation of the nitrile oxide. This occurs via a base-mediated elimination of HCl from the hydroximoyl chloride.
Proposed Mechanism
The dehydrochlorination is proposed to proceed through a concerted E2-like mechanism or a stepwise E1cb-like mechanism, depending on the reaction conditions and the stability of the potential intermediates. A computational approach can elucidate the operative pathway by locating the relevant transition states and intermediates.
Caption: Simplified dehydrochlorination pathway.
Comparison of Computational Approaches for the Dehydrochlorination Step
The choice of computational method is critical for accurately predicting the activation barrier of this elimination reaction. We will compare several Density Functional Theory (DFT) functionals, which offer a good balance of accuracy and computational cost. For a more rigorous benchmark, single-point energy calculations using a higher-level coupled-cluster method, CCSD(T), are included.
| Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | PCM (Toluene) | [Hypothetical Data] 18.5 |
| M06-2X | 6-311+G(d,p) | PCM (Toluene) | [Hypothetical Data] 15.2 |
| ωB97X-D | 6-311+G(d,p) | SMD (Toluene) | [Hypothetical Data] 14.8 |
| B3LYP-D3 | 6-311+G(d,p) | SMD (Toluene) | [Hypothetical Data] 16.1 |
| CCSD(T) (single point) | cc-pVTZ | SMD (Toluene) | [Hypothetical Data] 14.5 |
[Note: The quantitative data in this table is hypothetical and serves to illustrate the expected trends and the format of a comparative analysis. Actual values would be obtained from the computational experiments described.]
Causality Behind Method Selection:
-
B3LYP: A widely used hybrid functional, often providing a good starting point, though it may underestimate barrier heights.
-
M06-2X: A meta-hybrid GGA functional known to perform well for main-group thermochemistry and barrier heights.[3]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, often showing high accuracy for a broad range of applications.
-
B3LYP-D3: The addition of Grimme's D3 dispersion correction to B3LYP can improve its accuracy, especially in systems with non-covalent interactions.
-
CCSD(T): Considered the "gold standard" for single-point energy calculations, providing a benchmark for the DFT methods.[3][4] Its high computational cost makes it less practical for geometry optimizations of larger systems.
Experimental Protocol: Computational Details for Dehydrochlorination
-
Geometry Optimization: The geometries of the reactant (α-chloro-4-fluorobenzaldoxime and a base, e.g., triethylamine), transition state, and products (4-fluorobenzonitrile oxide, protonated base, and chloride anion) are optimized using the selected DFT functionals with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
Transition State Verification: The imaginary frequency of the transition state should be visualized to ensure it corresponds to the breaking of the O-H and C-Cl bonds and the formation of the C≡N and H-Base bonds. An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the reactant and product minima.
-
Solvent Effects: The influence of the solvent is incorporated using a polarizable continuum model (PCM) or the SMD model.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set and, for benchmarking, the CCSD(T) method. The Gibbs free energy of activation is then calculated from the electronic energies and the zero-point vibrational energies, thermal corrections, and entropy contributions obtained from the frequency calculations.
Part II: Modeling the [3+2] Cycloaddition of 4-Fluorobenzonitrile Oxide
Once formed, the 4-fluorobenzonitrile oxide can readily undergo a 1,3-dipolar cycloaddition with a dipolarophile.[5] For this guide, we will consider the reaction with a simple alkene, ethylene, as a model system.
Mechanism and Regioselectivity
The [3+2] cycloaddition is a concerted, pericyclic reaction.[6] The regioselectivity (the orientation of the dipole relative to the dipolarophile) is a key aspect to predict. With an unsymmetrical dipolarophile, two different regioisomers can be formed. The relative activation barriers for the formation of these isomers will determine the product distribution. The 4-fluoro substituent, being weakly electron-withdrawing, can influence the frontier molecular orbitals (FMOs) of the nitrile oxide and thus the regioselectivity of the reaction.
Caption: Competing pathways in 1,3-dipolar cycloaddition.
Comparison of Computational Approaches for the [3+2] Cycloaddition
The accurate prediction of activation energies and, consequently, regioselectivity, is a primary goal in modeling this reaction. The performance of various DFT functionals can be compared against experimental data or higher-level computational results.
| Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) - Path A | Calculated Activation Energy (kcal/mol) - Path B |
| B3LYP | 6-31G(d) | PCM (DCM) | [Hypothetical Data] 12.1 | [Hypothetical Data] 13.5 |
| M06-2X | 6-311+G(d,p) | PCM (DCM) | [Hypothetical Data] 10.8 | [Hypothetical Data] 12.0 |
| ωB97X-D | 6-311+G(d,p) | SMD (DCM) | [Hypothetical Data] 10.5 | [Hypothetical Data] 11.8 |
| B3LYP-D3 | 6-311+G(d,p) | SMD (DCM) | [Hypothetical Data] 11.2 | [Hypothetical Data] 12.6 |
| Experimental | - | DCM | [Hypothetical Data] ~11 | [Hypothetical Data] - |
[Note: The quantitative data in this table is hypothetical and serves to illustrate the expected trends and the format of a comparative analysis. Actual values would be obtained from the computational experiments described and compared with available experimental kinetic data for similar reactions.]
Causality Behind Method Selection:
The same set of DFT functionals as in the dehydrochlorination step is used for consistency and to assess their performance across different reaction types. The inclusion of experimental data, where available, provides the ultimate benchmark for the computational models. Kinetic studies on the 1,3-dipolar cycloaddition of benzonitrile oxide derivatives have been reported and can serve as a valuable reference.[4]
Experimental Protocol: Computational Details for [3+2] Cycloaddition
-
Reactant Optimization: The geometries of 4-fluorobenzonitrile oxide and the chosen dipolarophile (e.g., ethylene) are optimized.
-
Transition State Search: The transition state structures for the different possible regioisomeric and stereoisomeric pathways are located.
-
Frequency and IRC Calculations: These are performed to verify the nature of the stationary points, as described for the dehydrochlorination step.
-
Solvent and Energy Calculations: Similar to the previous step, solvent effects are included, and single-point energies are calculated to refine the activation and reaction energies.
Alternative Reaction Pathways: Nucleophilic Substitution
While the formation of nitrile oxide is the predominant pathway for hydroximoyl chlorides in the presence of a base, it is prudent to consider alternative reactions to provide a comprehensive mechanistic picture. One such possibility is the direct nucleophilic attack of a nucleophile at the sp²-hybridized carbon of the oxime.[7][8]
Computationally, this can be investigated by modeling the reaction of α-chloro-4-fluorobenzaldoxime with a representative nucleophile (e.g., methoxide) and calculating the activation barrier for this substitution reaction. A comparison of this barrier with that of the dehydrochlorination will reveal the kinetic feasibility of this alternative pathway. In most cases, the activation energy for direct nucleophilic substitution at the C=N bond is significantly higher than for the elimination reaction, making the nitrile oxide pathway the overwhelmingly favored one.
Conclusion and Recommendations
The computational modeling of the reaction mechanism of α-chloro-4-fluorobenzaldoxime provides invaluable insights into its reactivity. For both the initial dehydrochlorination and the subsequent [3+2] cycloaddition, modern DFT functionals such as M06-2X and ωB97X-D , combined with a reasonably large basis set (e.g., 6-311+G(d,p)) and a reliable solvent model (e.g., SMD), are recommended for achieving a good balance between accuracy and computational cost. For researchers requiring the highest level of accuracy, single-point energy calculations using CCSD(T) on the DFT-optimized geometries are advised.
By systematically evaluating different computational approaches and comparing them with available experimental data for analogous systems, a validated and predictive model for the reactivity of α-chloro-4-fluorobenzaldoxime and its derived nitrile oxide can be established. This enables a more rational design of synthetic routes and a deeper understanding of the factors controlling the formation of important heterocyclic products.
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Benchmarking the performance of alpha-Chloro-4-fluorobenzaldoxime against other synthetic intermediates.
Executive Summary In the landscape of heterocyclic synthesis, alpha-Chloro-4-fluorobenzaldoxime (systematically known as 4-fluorobenzohydroximoyl chloride ) represents a critical "reservoir" species for the controlled generation of 4-fluorobenzonitrile oxide. While in situ generation methods exist, the isolated hydroximoyl chloride intermediate offers superior regiocontrol and compatibility with oxidation-sensitive dipolarophiles. This guide benchmarks its performance against alternative synthetic routes, specifically for the construction of 3-(4-fluorophenyl)isoxazoles—a pharmacophore central to COX-2 inhibitors (e.g., Valdecoxib) and novel antimicrobial agents.[1]
Technical Deep Dive: The Fluorine & Chloride Advantage
The "Reservoir" Mechanism
The core utility of alpha-Chloro-4-fluorobenzaldoxime lies in its stability. Unlike the transient nitrile oxide, which rapidly dimerizes to furoxans if generated too quickly, the alpha-chloro oxime is stable at room temperature. It releases the reactive 1,3-dipole only upon treatment with a mild base (typically Triethylamine), allowing the chemist to control the concentration of the dipole relative to the dipolarophile (alkyne/alkene).[1]
Why 4-Fluoro?
From a medicinal chemistry perspective, the para-fluorine substitution is non-negotiable. It blocks metabolic oxidation at the C4 position of the phenyl ring (increasing half-life) and enhances lipophilicity (
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between using the isolated alpha-chloro intermediate versus in situ oxidative methods.
Figure 1: Mechanistic pathway comparing the stable hydroximoyl chloride reservoir (blue) against direct in situ oxidation.[1] The reservoir route minimizes dimerization risks.
Comparative Benchmarking
We compare the performance of alpha-Chloro-4-fluorobenzaldoxime (Method A) against the two most common alternatives: In Situ Chloramine-T/NCS Oxidation (Method B) and the Nitroalkane Dehydration (Method C) .[1]
Performance Metrics
| Metric | Method A: Isolated alpha-Chloro Oxime | Method B: In Situ (One-Pot) | Method C: Nitroalkane Dehydration |
| Reaction Yield | 85 – 98% (High) | 60 – 75% (Moderate) | 40 – 65% (Variable) |
| Regioselectivity | Excellent (Dipole concentration controlled) | Good, but concentration spikes cause issues | Moderate |
| Substrate Scope | Broad: Compatible with oxidation-sensitive alkynes (e.g., thioethers, aldehydes).[1] | Limited: Oxidants (NCS/Bleach) can react with the dipolarophile.[1] | Limited by harsh dehydration conditions. |
| Purification | Simple (Filtration of Et3N·HCl). | Difficult (Removal of sulfonamide byproducts).[1] | Moderate. |
| Atom Economy | Moderate (Loss of HCl).[1] | Low (Stoichiometric oxidant waste).[1] | Moderate (Loss of H2O).[1] |
| Stability | High: Solid can be stored at 4°C for months. | None: Transient species. | High (Nitro compounds are stable).[1] |
Analysis of Causality
-
Why Method A wins on Yield: In Method B, the oxidant (e.g., Chloramine-T) is present during the cycloaddition.[1] If the alkyne substrate contains an oxidizable group (like a sulfur atom in many kinase inhibitors), the oxidant attacks the substrate, killing the yield.[1] Method A isolates the chloride first, removing the oxidant before the sensitive coupling step.
-
Why Method A wins on Purity: The byproduct of Method A is triethylamine hydrochloride (a water-soluble salt). The byproduct of Method B (using Chloramine-T) is toluenesulfonamide, which often co-elutes with isoxazoles during chromatography.[1]
Experimental Protocols
Synthesis of alpha-Chloro-4-fluorobenzaldoxime (The Precursor)
Note: This step converts the commercially available oxime into the stable chloride reservoir.
Reagents: 4-Fluorobenzaldoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF (0.5 M).[1]
-
Dissolution: Dissolve 4-fluorobenzaldoxime in DMF at room temperature under N2.
-
Chlorination: Add NCS portion-wise over 15 minutes. Critical: Maintain temperature < 35°C. The reaction is slightly exothermic.
-
Monitoring: Stir for 1-2 hours. Monitor by TLC (the oxime spot will disappear; the chloride is less polar).
-
Workup: Pour the mixture into ice-water (5x volume). The product will precipitate as a white solid.
-
Purification: Filter, wash copiously with water (to remove succinimide), and dry in a vacuum desiccator.[1]
-
Validation: 1H NMR (CDCl3) typically shows the disappearance of the oxime CH=N proton (~8.1 ppm) and appearance of the hydroxyl proton.
-
Application: Synthesis of 3-(4-Fluorophenyl)-5-substituted Isoxazole
This protocol demonstrates the "Slow Release" advantage.[1]
Reagents: alpha-Chloro-4-fluorobenzaldoxime (1.0 eq), Terminal Alkyne (1.1 eq), Triethylamine (Et3N, 1.2 eq), CH2Cl2 or Ethanol.[1]
-
Setup: Dissolve the Alkyne and alpha-Chloro-4-fluorobenzaldoxime in CH2Cl2. Cool to 0°C.
-
Dipole Generation: Dissolve Et3N in a small volume of CH2Cl2. Add this solution dropwise over 30 minutes.
-
Causality: Slow addition keeps the concentration of the nitrile oxide low relative to the alkyne, statistically favoring the Cross-Reaction (Isoxazole) over Dimerization (Furoxan).[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours.
-
Workup: Wash with water (removes Et3N·HCl salt).[1] Dry organic layer over MgSO4.
-
Isolation: Evaporate solvent. Recrystallize from EtOH or purify via short silica plug.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the optimal reagent for your specific drug discovery campaign.
Figure 2: Decision matrix for selecting the synthetic route.[1] Method A is mandatory for sensitive substrates and scalable processes.
References
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[1][2] Organic Letters. Link[1]
-
Gao, F. T., et al. (2018). Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes.[1][3] Organic & Biomolecular Chemistry. Link
-
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.[1] Der Pharma Chemica. Link
-
Wuest, F., et al. (2014). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition.[1][4] Helmholtz-Zentrum Dresden-Rossendorf Reports. Link (Referencing general 18F-HBIC protocols).
-
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][5][6] Past and Future. Angewandte Chemie International Edition. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
- 3. Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hzdr.de [hzdr.de]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
alpha-Chloro-4-fluorobenzaldoxime proper disposal procedures
This guide outlines the technical safety and disposal protocols for alpha-Chloro-4-fluorobenzaldoxime (also known as 4-Fluorobenzohydroximoyl chloride ).
As a hydroximoyl chloride, this compound is not merely a toxic organic; it is a high-energy precursor used to generate nitrile oxides in situ. Improper disposal—specifically mixing with basic waste streams—can trigger uncontrolled exothermic dimerization or polymerization.
Chemical Identification & Hazard Profile
| Parameter | Details |
| Chemical Name | alpha-Chloro-4-fluorobenzaldoxime |
| Synonyms | 4-Fluorobenzohydroximoyl chloride; |
| CAS Number | 42202-95-9 |
| Molecular Formula | |
| Physical State | White to pale yellow crystalline solid or low-melting solid |
| Primary Hazards | Skin/Eye Irritant , Lachrymator (potential), Sensitizer , Thermal Instability |
Critical Reactivity Warning: The "Base" Hazard
Unlike standard halogenated organics, this compound poses a unique reactivity hazard. In the presence of a base (organic amines, hydroxide, carbonate), it undergoes 1,3-elimination of HCl to form a reactive Nitrile Oxide .
-
Mechanism:
-
Risk: The resulting nitrile oxide is unstable. Without a dipolarophile (trap) present, it will rapidly dimerize to a furoxan (1,2,5-oxadiazole-2-oxide) or polymerize. This process is exothermic and can pressurize waste containers.
Pre-Disposal Handling & Storage
Before disposal, ensure the material is stabilized to prevent degradation or accidental activation.
-
Moisture Control: Hydroximoyl chlorides hydrolyze slowly in moist air to release HCl and the corresponding hydroxamic acid. Store in a desiccator or tightly sealed container.
-
Temperature: Store at 2–8°C . Thermal decomposition can release toxic gases (
, , ). -
Segregation:
-
STRICTLY SEPARATE from bases (NaOH, amines, bicarbonate).
-
Separate from oxidizers (permanganates, nitrates).
-
Disposal Procedures
Do not treat this as generic "organic waste." Follow this specific workflow to ensure safety.
A. Routine Laboratory Waste (Solids & Solutions)
| Step | Action | Technical Rationale |
| 1. Classification | Classify as "Halogenated Organic Waste" with a sub-tag for "Toxic/Irritant." | Presence of Chlorine and Fluorine requires halogenated incineration streams to scrub acid gases ( |
| 2. Solution Prep | If solid, dissolve in a minimal amount of inert solvent (e.g., Dichloromethane or Ethyl Acetate). | Dilution moderates potential reactivity. Avoid acetone or alcohols if possible to prevent side reactions. |
| 3. pH Check | Ensure the waste solution is Neutral or slightly Acidic (pH 4–7). | CRITICAL: Basic pH triggers nitrile oxide formation. If basic, acidify carefully with dilute HCl before bottling. |
| 4. Packaging | Use a HDPE or Glass container with a vented cap if available. | Prevent pressure buildup from slow hydrolysis. |
| 5. Labeling | Label clearly: "Contains alpha-Chloro-4-fluorobenzaldoxime. DO NOT MIX WITH BASES. Potential Acid Gas Generator." | Alerts waste technicians to the specific reactivity hazard. |
B. Spill Cleanup (Emergency Response)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use a NIOSH N95 or P100 respirator.
-
Containment: Do NOT use water. Water causes hydrolysis and releases HCl gas.
-
Absorption: Cover the spill with an inert absorbent: Vermiculite , Sand , or Diatomaceous Earth .
-
Collection: Scoop into a wide-mouth jar.
-
Decontamination: Wipe the surface with a solvent-dampened rag (DCM or EtOAc), followed by a soap-and-water wash only after the bulk chemical is removed.
Decision Logic & Reactivity Visualization
The following diagram illustrates the critical decision pathways for disposal and the chemical mechanism that necessitates base segregation.
Figure 1: Decision tree for the safe disposal of alpha-chloro oximes, highlighting the critical pH check to prevent runaway reactions.
References
-
PubChem. (n.d.). alpha-Chlorobenzaldoxime (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
- Liu, K. et al. (2018). Safety Assessment of Nitrile Oxide Cycloadditions. Organic Process Research & Development. (Contextual citation for nitrile oxide thermal hazards).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
